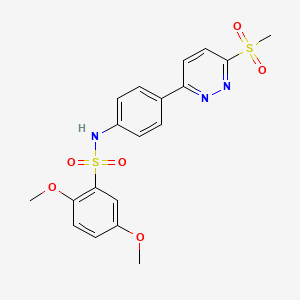

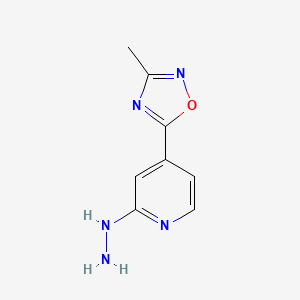

2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of the 1,2,4-oxadiazole family, which has been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular formula of “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is C8H9N5O, with an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique

Energetic Materials

The compound is similar to 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole, which has been used in the synthesis of new energetic materials . These materials show excellent performance and reliable safety . They are characterized using various techniques, including differential scanning calorimetry (DSC), infrared spectroscopy (IR), elemental analysis, and 1 H and 13 C NMR spectroscopy .

Detonation Performance

Compounds similar to “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” have been used to evaluate explosive properties . Detonation pressures and velocities were calculated using EXPLO5 (V6.01) . These calculations were carried out utilizing experimental data, including density and heat of formation .

Synthesis of 1,2,4-Oxadiazolium Salts

The compound can be used in the synthesis of 1,2,4-oxadiazolium salts . These salts are useful in various synthetic strategies .

Functionalization of 1,2,4-Oxadiazoles

“2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” can be used in the functionalization of 1,2,4-oxadiazoles . This process is useful for obtaining 1,2,4-oxadiazolium salts .

Microwave Irradiation (MWI) Applications

Compounds similar to “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” have been used in applications of Microwave Irradiation (MWI) . The application of MWI demonstrated several advantages in comparison with the classical synthetic strategies, e.g., remarkably short reaction time, high yields and simple purification .

Inhibitory Effects

Compounds similar to “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” have shown good inhibitory effects . All the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Mécanisme D'action

While the specific mechanism of action for “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is not mentioned in the retrieved papers, 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Orientations Futures

The future directions for “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” and similar compounds lie in their potential as anti-infective agents. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms . The 1,2,4-oxadiazole derivatives, including “2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine”, could be potential alternative templates for discovering novel antibacterial agents .

Propriétés

IUPAC Name |

[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-10-7(4-6)12-9/h2-4H,9H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKSDEKEXVLYKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=NC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2680807.png)

![2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2680808.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2680809.png)

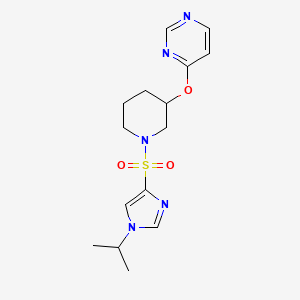

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide](/img/structure/B2680810.png)

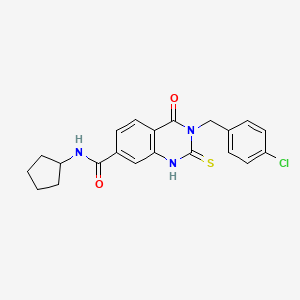

![4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2680811.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2680818.png)

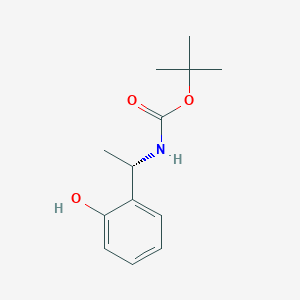

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylurea](/img/structure/B2680819.png)